

Technical Guide: Progesterone Receptor

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Binding Affinity of ZK-Series Compounds

Compound of Interest

Compound Name: ZK164015

Cat. No.: B061454

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Executive Summary

This technical guide addresses the binding affinity of specific synthetic steroids for the progesterone receptor (PR). Initial investigation into the compound "**ZK164015**" revealed that it is not a progesterone receptor ligand but rather a potent estrogen receptor (ER) silent antagonist[1]. Consequently, this document will focus on a relevant compound from the same Schering AG "ZK" series, ZK98299 (Onapristone), a well-characterized progesterone receptor antagonist. This guide provides a comprehensive overview of the binding characteristics of Onapristone to the progesterone receptor, detailed experimental methodologies for assessing binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Progesterone Receptor and its Ligands

The progesterone receptor (PR) is a crucial member of the nuclear receptor superfamily, acting as a ligand-activated transcription factor[2]. It plays a pivotal role in regulating gene expression in response to its natural ligand, progesterone. This signaling is fundamental to various physiological processes, particularly in the female reproductive system, including the menstrual cycle and pregnancy. The PR exists in two main isoforms, PR-A and PR-B, which can form homo- and heterodimers and exhibit different transcriptional activities.



Synthetic ligands that interact with the progesterone receptor are classified as either agonists (progestins), which mimic the action of progesterone, or antagonists (antiprogestins), which block its effects. These compounds, such as those from the "ZK" series developed by Schering AG, are valuable tools in research and have significant therapeutic potential in areas like contraception, hormone-dependent cancers, and other gynecological conditions[3][4]. ZK98299 (Onapristone) is a notable example of a Type I progesterone antagonist[5][6].

Binding Affinity of ZK98299 (Onapristone) for the Progesterone Receptor

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data on the binding affinity of ZK98299 (Onapristone) for the progesterone receptor.

Compound	Receptor Source	Parameter	Value	Reference
ZK98299 (Onapristone)	Calf Uterine Cytosol	Kd	2.5 nM	[7]
ZK98299 (Onapristone)	Human Myometrium (Nuclear PR)	Relative Binding Affinity (RBA)	~33% of progesterone	[8]
ZK98299 (Onapristone)	Human Endometrium and Myometrium Cytosol	Relative Binding Affinity (RBA)	16% of progesterone	[9]
ZK98299 (Onapristone)	Human Endometrium and Myometrium	Kd	11.6 nM and 11.90 nM	[10]



Experimental Protocols for Determining Binding Affinity

The determination of ligand-receptor binding affinity is fundamental to drug discovery and development. The following section outlines a generalized experimental protocol for a competitive binding assay, a common method used to characterize the affinity of a new compound for a receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., ZK98299) to compete with a radiolabeled ligand for binding to the progesterone receptor.

Materials:

- Receptor Source: Cytosol preparations from target tissues (e.g., calf uterus, human myometrium) or purified recombinant progesterone receptor.
- Radioligand: A high-affinity, radiolabeled progestin, such as [3H]R5020 (promegestone).
- Unlabeled Test Compound: ZK98299 (Onapristone).
- Assay Buffer: Tris-based buffer containing stabilizers like molybdate.
- Scintillation Fluid and Counter.

Procedure:

- Preparation of Receptor: Homogenize the target tissue in a suitable buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.
- Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with a fixed amount of the receptor preparation. Add increasing concentrations of the unlabeled test compound (ZK98299). Include control tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled progestin to determine non-specific binding.



- Equilibrium: Incubate the mixtures at a low temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
- Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor and the antagonistic action of a compound like ZK98299.



Extracellular ZK98299 Progesterone (Onapristone) **Binds** Binds Cytoplasm **Inactive PR-HSP Complex** HSP Dissociation & Dimerization Altered Conformation Active PR Dimer Prevents DNA Binding ranslocates & Binds Núcleus Progesterone Transcription Blocked Response Element (PRE) Initiates **Gene Transcription**

Progesterone Receptor Signaling Pathway

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Caption: Progesterone receptor signaling and antagonism by ZK98299.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the key steps in a competitive radioligand binding assay.



Start Prepare Receptor Source (e.g., Cytosol) Incubate Receptor with Radioligand & Competitor Separate Bound from Free Ligand Quantify Radioactivity **Data Analysis** (IC50/Ki Calculation) End

Competitive Radioligand Binding Assay Workflow

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Caption: Workflow for a competitive binding assay.

Conclusion

While the initial query focused on **ZK164015**, this technical guide has clarified its identity as an estrogen receptor antagonist and has instead provided a detailed analysis of a relevant progesterone receptor antagonist from the same "ZK" series, ZK98299 (Onapristone). The







provided data and methodologies offer valuable insights for researchers and professionals in the field of steroid hormone signaling and drug development. The distinct mechanisms of action among different progesterone receptor antagonists, such as the Type I nature of Onapristone which impairs DNA binding, underscore the complexity and richness of this area of research.

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